3-(2-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid
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Overview
Description
3-(2-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid is a chemical compound with the molecular formula C13H8FN3O2 and a molecular weight of 257.22 g/mol . This compound is part of the triazolopyridine family, known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-fluorobenzonitrile with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized with ethyl acetoacetate in the presence of a base to yield the desired triazolopyridine derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(2-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazolopyridine derivatives.
Scientific Research Applications
3-(2-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid is widely used in scientific research due to its unique chemical properties. Some of its applications include:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-(2-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it has been shown to inhibit certain kinases, which play a crucial role in cell signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Chlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid
- 3-(2-Bromophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid
- 3-(2-Methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid
Uniqueness
3-(2-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets .
Properties
CAS No. |
1206970-37-7 |
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Molecular Formula |
C13H8FN3O2 |
Molecular Weight |
257.22 g/mol |
IUPAC Name |
3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid |
InChI |
InChI=1S/C13H8FN3O2/c14-10-6-2-1-4-8(10)11-15-16-12-9(13(18)19)5-3-7-17(11)12/h1-7H,(H,18,19) |
InChI Key |
MRIAJCBLWJJPQC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C3N2C=CC=C3C(=O)O)F |
Origin of Product |
United States |
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